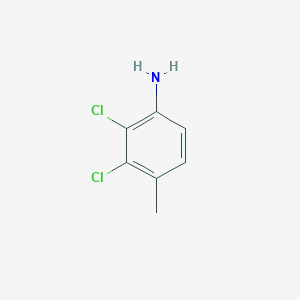
2,3-Dichloro-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is a colorless solid, although commercial samples may appear colored due to impurities. It is used in various chemical processes and has applications in the production of dyes and herbicides .
作用機序
Target of Action
2,3-Dichloro-4-methylaniline is a synthetic intermediate used in the synthesis of various chemical compounds
Mode of Action
The mode of action of this compound is primarily through its interactions as a synthetic intermediate. It participates in various chemical reactions, contributing to the formation of new compounds . The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.
Biochemical Pathways
It’s worth noting that anilines can participate in a variety of chemical reactions, including nucleophilic substitutions and palladium-catalyzed aminations . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 150-152 °c/15 mmhg and density of 1379 g/mL at 25 °C, may influence its pharmacokinetic behavior .
Result of Action
The result of this compound’s action is primarily seen in its role as a synthetic intermediate. It contributes to the formation of new compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
生化学分析
Biochemical Properties
They can act as nucleophiles, reacting with electrophiles in substitution reactions
Molecular Mechanism
It is known that anilines can participate in various chemical reactions, including nucleophilic substitution reactions
Metabolic Pathways
Anilines can undergo various metabolic reactions, including oxidation and conjugation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylaniline typically involves the chlorination of 4-methylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at a temperature range of 50-70°C to ensure controlled chlorination and to avoid over-chlorination .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the nitration of toluene to produce nitrotoluene, followed by reduction to aminotoluene, and subsequent chlorination. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,3-Dichloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro derivatives can be reduced back to amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
科学的研究の応用
2,3-Dichloro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of herbicides and other agrochemicals.
類似化合物との比較
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,3-Dichloro-4-methylaniline is unique due to the specific positions of the chlorine atoms and the methyl group, which confer distinct chemical properties and reactivity. For instance, the presence of the methyl group at the 4th position can influence the compound’s electron density and steric hindrance, affecting its reactivity compared to other dichloroaniline isomers .
特性
IUPAC Name |
2,3-dichloro-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLMJQCTRFXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














